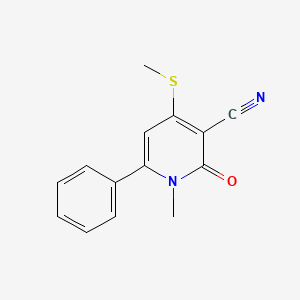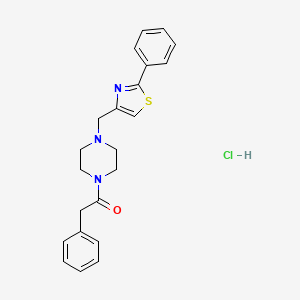
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential inhibitor of protein kinases, which are enzymes involved in the regulation of cell growth and differentiation. In drug discovery, it has been evaluated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. In organic synthesis, it has been evaluated as a potential building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that it may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of the phosphorylation of downstream targets, which in turn affects cell growth and differentiation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been evaluated in various studies. In vitro studies have shown that it can inhibit the activity of various protein kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the mitogen-activated protein kinase (MAPK) pathway. In vivo studies have shown that it can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is its potential as a lead compound for the development of new drugs targeting protein kinases. It has been shown to have good potency and selectivity for various protein kinases, which makes it a promising candidate for further optimization. However, one of the limitations of this compound is its low solubility in aqueous media, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile. One direction is the optimization of its pharmacokinetic properties, such as its solubility and stability, to improve its bioavailability and efficacy. Another direction is the evaluation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new lead compounds with improved properties.
Synthesis Methods
The synthesis of 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base to form 2-cyano-3-(pyridin-2-ylamino)acrylic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of a reducing agent to form 2-cyano-3-(1-phenylhydrazinyl)acrylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl mercaptan in the presence of a base to form this compound.
properties
IUPAC Name |
1-methyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRPVZJTZYFHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2790350.png)
![1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2790352.png)



![5-bromo-2-chloro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2790359.png)
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2790360.png)


![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2790367.png)

